molecular formula C12H23NO2 B13808534 2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide

Cat. No.: B13808534
M. Wt: 213.32 g/mol
InChI Key: ZDONFFPCYDZWQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide is an organic compound with the molecular formula C12H23NO2 This compound features a cyclobutyl ring substituted with hydroxymethyl and trimethyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxymethyl and Trimethyl Groups: Hydroxymethylation and methylation reactions are employed to introduce the hydroxymethyl and trimethyl groups onto the cyclobutyl ring. These reactions often utilize formaldehyde and methylating agents under basic conditions.

    Acetamide Formation: The final step involves the reaction of the substituted cyclobutyl compound with dimethylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The compound can undergo reduction reactions to modify the acetamide moiety or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the acetamide moiety can produce amines.

Scientific Research Applications

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl and acetamide groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide stands out due to its unique cyclobutyl structure and the presence of both hydroxymethyl and acetamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide

InChI

InChI=1S/C12H23NO2/c1-11(2)7-9(12(11,3)8-14)6-10(15)13(4)5/h9,14H,6-8H2,1-5H3

InChI Key

ZDONFFPCYDZWQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1(C)CO)CC(=O)N(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.